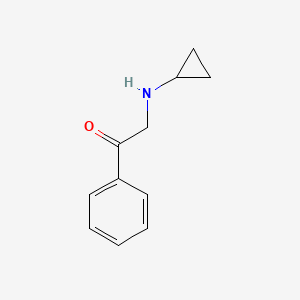

2-(Cyclopropylamino)-1-phenylethanone

説明

2-(Cyclopropylamino)-1-phenylethanone is a β-ketoamine derivative characterized by a phenyl group at the ethanone position and a cyclopropylamine substituent at the α-carbon. Its InChIKey (CZNFPPQWCGEPGX-UHFFFAOYSA-N) and synonyms (e.g., SCHEMBL3061093, AKOS008149506) are documented in chemical databases .

特性

IUPAC Name |

2-(cyclopropylamino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYDQVGGIRXHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171485 | |

| Record name | LY 54761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18381-60-7 | |

| Record name | LY 54761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 54761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件

LY 54761の合成は、シクロプロピルアミンと1-フェニルエタノンを制御された条件下で反応させることから始まります。この反応は通常、触媒を必要とし、目的の生成物の形成を確実にするために特定の温度で行われます。次に、化合物は再結晶またはその他の適切な方法によって精製され、高純度レベルに達します。

工業生産方法

LY 54761の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、工業用反応器と高度な精製技術を使用して、一貫した品質と収量を確保します。この化合物は、98%を超える純度の固体粉末として製造されます。

化学反応の分析

科学研究への応用

LY 54761は、特に以下の分野で科学研究において広く使用されています。

化学: この化合物は、さまざまな化学研究においてモデル阻害剤として使用されています。

生物学: 細胞プロセスにおけるチロシンキナーゼの役割を理解するのに役立ちます。

医学: LY 54761は、癌研究で腫瘍細胞やシグナル伝達経路への影響を研究するために使用されます。

産業: この化合物は、新しい治療薬の開発と創薬に使用されます。

科学的研究の応用

LY 54761 is extensively used in scientific research, particularly in the following fields:

Chemistry: The compound is used as a model inhibitor in various chemical studies.

Biology: It helps in understanding the role of tyrosine kinases in cellular processes.

Medicine: LY 54761 is employed in cancer research to study its effects on tumor cells and signal transduction pathways.

Industry: The compound is used in the development of new therapeutic agents and in drug discovery.

作用機序

類似の化合物との比較

類似の化合物

LY 51641: 同様の特性を持つ別のチロシンキナーゼ阻害剤。

モクロベミド: 異なる標的を持ちますが、同様の阻害効果を持つモノアミンオキシダーゼ阻害剤。

トロキサトン: 研究で使用されている別のモノアミンオキシダーゼ阻害剤。

LY 54761の独自性

LY 54761は、チロシンキナーゼを標的とする高い効力と特異性によって際立っています。腫瘍細胞の増殖を効果的に抑制し、アポトーシスを誘導する能力は、癌研究において貴重な化合物となっています。

類似化合物との比較

Structural Analogs and Substituent Effects

The following table compares 2-(Cyclopropylamino)-1-phenylethanone with structurally related compounds, emphasizing substituent variations and their impacts:

Pharmacological Relevance

- Procyazine: A triazine herbicide containing a cyclopropylamino group, demonstrating the agrochemical utility of cyclopropylamine derivatives .

- 2-Chloro-1-phenylethanone: A precursor to antihistamines like doxylamine, underscoring the medicinal value of α-substituted phenylethanones .

生物活性

2-(Cyclopropylamino)-1-phenylethanone, also known as LY 54761, is a compound that has garnered attention in pharmaceutical research due to its significant biological activity as a tyrosine kinase inhibitor . This article explores its synthesis, biological activity, and potential applications in cancer therapy and other medical fields.

Chemical Structure and Synthesis

The molecular formula of 2-(Cyclopropylamino)-1-phenylethanone is CHN. The synthesis typically involves the reaction of cyclopropylamine with 1-phenylethanone under controlled conditions, often utilizing catalysts to optimize yield and purity. The purification process usually includes crystallization techniques to isolate the final product.

2-(Cyclopropylamino)-1-phenylethanone functions primarily by inhibiting tyrosine kinases, which are critical in various signaling pathways associated with cell proliferation and survival, particularly in cancer cells. By blocking these pathways, the compound can induce apoptosis in malignant cells and reduce tumor cell proliferation.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the proliferation of specific cancer cell lines. For instance, studies have shown that it significantly reduces the growth of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The unique electronic properties and rigid conformation of 2-(Cyclopropylamino)-1-phenylethanone contribute to its biological efficacy. Its structure allows for enhanced binding to target enzymes, which is crucial for its inhibitory activity against tyrosine kinases .

Applications in Cancer Therapy

The primary application of 2-(Cyclopropylamino)-1-phenylethanone lies in its potential as a targeted therapy for cancer. By selectively inhibiting specific tyrosine kinases involved in tumor growth, it offers a promising avenue for developing effective cancer treatments with reduced side effects compared to traditional chemotherapies .

Potential in Other Medical Research Areas

Beyond oncology, this compound may have implications in neurodegenerative diseases and metabolic disorders due to its biological activity. The selectivity of 2-(Cyclopropylamino)-1-phenylethanone suggests it could be beneficial in minimizing off-target effects in various therapeutic contexts.

Case Studies and Research Findings

Several case studies highlight the effectiveness of 2-(Cyclopropylamino)-1-phenylethanone in experimental settings:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of U937 cell proliferation with no cytotoxicity observed on normal cells. |

| Study B | Showed effective blocking of specific signaling pathways related to cancer cell survival. |

| Study C | Investigated binding affinity towards various tyrosine kinases, confirming high selectivity for targeted inhibition. |

These findings underline the compound's potential as a lead candidate for further development in targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。